4'-(三氟甲基)联苯-3-基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

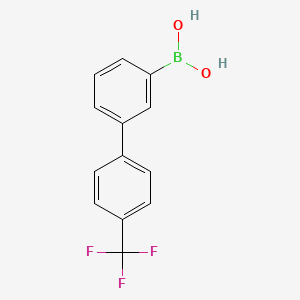

“4’-(Trifluoromethyl)biphenyl-3-ylboronic acid” is a boronic acid derivative . It has a molecular formula of C13H10BF3O2 and a molecular weight of 266.03 .

Molecular Structure Analysis

The InChI code for “4’-(Trifluoromethyl)biphenyl-3-ylboronic acid” is 1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H .Chemical Reactions Analysis

While specific chemical reactions involving “4’-(Trifluoromethyl)biphenyl-3-ylboronic acid” are not available, boronic acids are known to participate in various types of reactions. For example, they are used as reactants in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis

“4’-(Trifluoromethyl)biphenyl-3-ylboronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C .科学研究应用

Antifungal Activity of Salicylanilides and Their Esters

- Summary of Application : This compound was used in the synthesis of eighteen salicylanilide esters, which were assayed in vitro as potential antimycotic agents against eight fungal strains .

- Methods of Application : The compound was used in the esterification of salicylanilides to create a range of 4-(trifluoromethyl)benzoates . However, due to their low solubility, it was not possible to evaluate all of them .

- Results or Outcomes : The antifungal activity of the derivatives was not uniform, and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) . The most active salicylanilide was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide and among esters, the corresponding 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl) benzoate exhibited the lowest MIC of 0.49 µmol/L .

Catalytic Protodeboronation of Pinacol Boronic Esters

- Summary of Application : This compound was used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Methods of Application : The compound was used in a radical approach to catalyze the protodeboronation of pinacol boronic esters .

- Results or Outcomes : The study reported a new method for the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .

- This compound is often used in the synthesis of various pharmaceutical and agrochemical products .

- It’s also used as a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis of Trifluoromethylpyridines

- Summary of Application : This compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application : The specific methods of application are not detailed in the source, but typically involve organic synthesis techniques .

- Results or Outcomes : The outcomes of this application are not specified in the source, but the resulting trifluoromethylpyridines are used in various agrochemical and pharmaceutical products .

Production of Organic Synthesis Building Blocks

- Summary of Application : This compound is used in the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .

- Methods of Application : The compound is used in a radical approach to catalyze the protodeboronation of pinacol boronic esters .

- Results or Outcomes : The study reported a new method for the protodeboronation of pinacol boronic esters .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

属性

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAAKODXXMTNDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)